2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a synthetic compound notable for its potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 382.48 g/mol. The compound is categorized under the class of pyrido[1,2-a][1,3,5]triazin derivatives, which are known for their diverse biological activities.
This compound can be sourced from various chemical suppliers, including BenchChem and EvitaChem, which provide detailed information regarding its properties and availability for research purposes.
The compound belongs to the category of thiazolidinone derivatives and features a pyrido-triazine moiety. Such compounds are often explored for their biological properties, particularly in the realm of pharmaceuticals.
The synthesis of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multi-step organic reactions. The general approach includes:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly used to monitor progress and confirm product identity.
The molecular structure of 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can be represented using various chemical notation systems:
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C
GIPHJTYLTDXVLG-UHFFFAOYSA-N
The compound exhibits a complex structure characterized by multiple functional groups that contribute to its chemical reactivity and biological activity.
The compound is expected to participate in various chemical reactions typical for acetamides and thiazolidinones:
These reactions can be optimized by adjusting pH levels, temperature, and solvent systems to enhance yields and selectivity.
The mechanism of action for 2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is not extensively documented but can be hypothesized based on its structural features:
Further studies are required to elucidate the precise biological pathways affected by this compound.
The physical properties include:
Key chemical properties include:
This compound has potential applications in:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5